

The Structural and Functional Identity of Benzyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Benzyl 2-methylbenzoate*

CAS No.: 67157-60-2

Cat. No.: B3192985

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A Comprehensive Guide to Nomenclature, Synthesis, and Characterization

Part 1: Identity Matrix & Nomenclature Architecture

In the precise world of medicinal chemistry and fragrance synthesis, ambiguity is the enemy of reproducibility. **Benzyl 2-methylbenzoate** is frequently confused with its structural isomer, 2-methylbenzyl benzoate. As drug development professionals, we must first establish a rigorous identity matrix to prevent costly procurement or synthesis errors.

The molecule in question is the benzyl ester of o-toluic acid.^{[1][2]} Structurally, it consists of a benzyl group (derived from benzyl alcohol) attached to the oxygen of the 2-methylbenzoate anion.

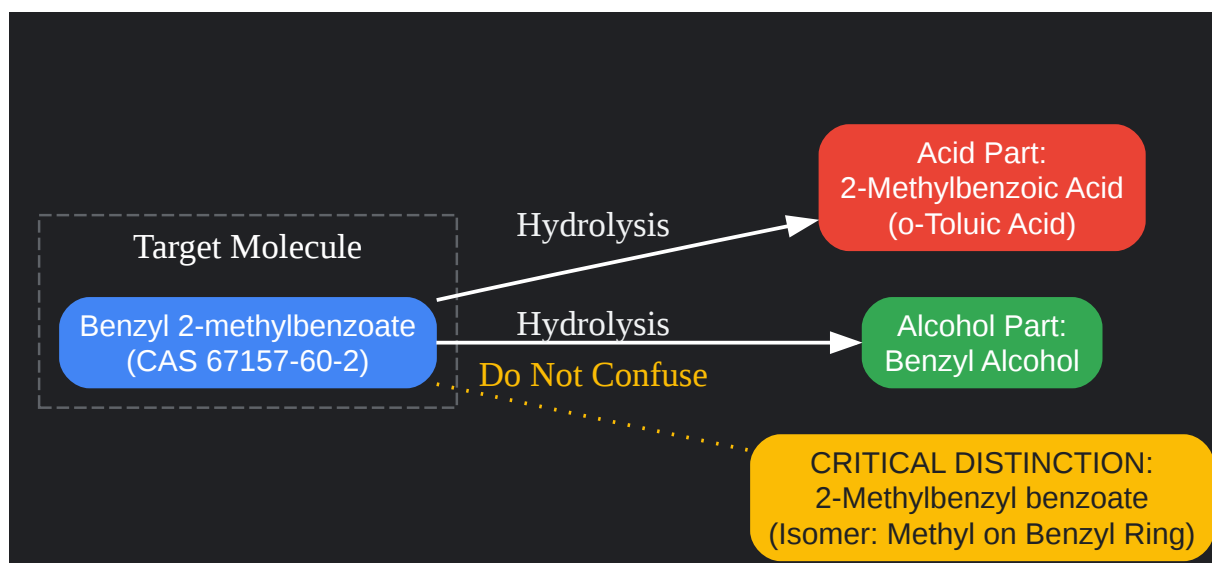
Table 1: Chemical Identity Matrix^[3]

Identifier Type	Value	Notes
Common Name	Benzyl 2-methylbenzoate	Preferred IUPAC-compatible name.[4]
Traditional Name	Benzyl o-toluate	Derived from o-toluic acid.
CAS Registry Number	67157-60-2	Critical: Do not confuse with 80716-36-5 (isomer).
IUPAC Name	Benzyl 2-methylbenzenecarboxylate	Systematic but rarely used in commerce.
SMILES	<chem>CC1=CC=CC=C1C(=O)OCC2=CC=CC=C2</chem>	Useful for cheminformatics/docking.[4]
Molecular Formula	C ₁₅ H ₁₄ O ₂	MW: 226.27 g/mol

Nomenclature Logic & Disambiguation

The nomenclature follows the standard ester protocol: [Alcohol-derived alkyl group] + [Acid-derived anion].

- Acid Component: 2-methylbenzoic acid (historically o-toluic acid). The ortho-methyl group is the defining feature, providing significant steric bulk around the carbonyl.
- Alcohol Component: Benzyl alcohol (phenylmethanol).
- The Isomer Trap: Researchers often confuse this with 2-methylbenzyl benzoate (CAS 80716-36-5), where the methyl group is on the benzyl ring, not the benzoate ring. This structural difference drastically alters metabolic stability and olfactory profile.



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Figure 1: Structural deconstruction and critical disambiguation from common isomers.

Part 2: Synthetic Pathways & Mechanistic Logic

For research-grade purity (>98%), the "Expertise" pillar dictates avoiding standard Fischer esterification. The ortho-methyl group on the benzoate ring creates significant steric hindrance (the "Ortho Effect"), shifting the equilibrium and slowing the attack of the alcohol on the carbonyl carbon.

Therefore, we utilize an Acyl Chloride activation strategy for lab-scale synthesis to ensure irreversible, high-yield conversion.

Protocol: Acyl Chloride Nucleophilic Substitution

Objective: Synthesis of 10g **Benzyl 2-methylbenzoate**.

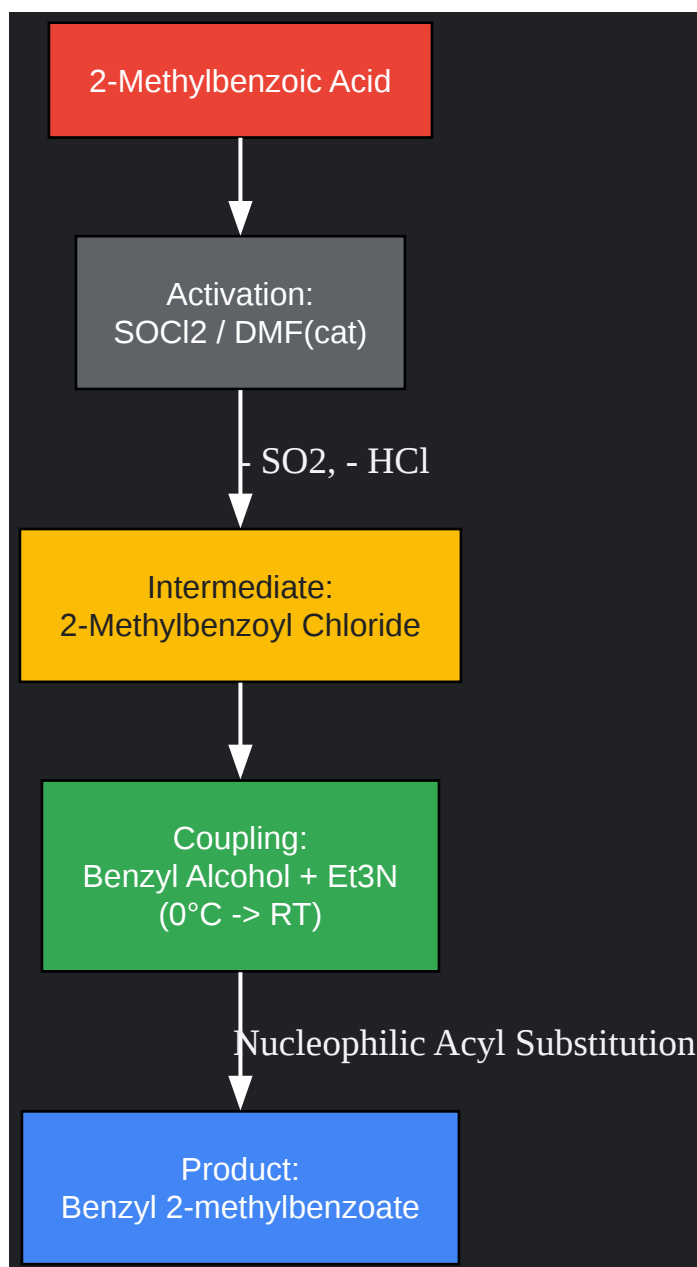
Reagents:

- 2-Methylbenzoic acid (o-toluic acid)
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Benzyl alcohol^{[4][5][6][7][8]}

- Triethylamine (Et₃N) or Pyridine (Acid scavenger)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

- Activation (In Situ):
 - Dissolve 2-methylbenzoic acid (1.0 eq) in dry DCM under N₂ atmosphere.
 - Add Thionyl chloride (1.2 eq) and a catalytic drop of DMF.
 - Observation: Vigorous evolution of HCl and SO₂ gas indicates formation of 2-methylbenzoyl chloride.
 - Reflux for 2 hours until gas evolution ceases. Remove excess SOCl₂ via rotary evaporation.
- Esterification:
 - Redissolve the crude acid chloride in fresh dry DCM.
 - Cool to 0°C (ice bath) to control the exotherm.
 - Add Benzyl alcohol (1.1 eq) mixed with Triethylamine (1.5 eq) dropwise.
 - Mechanistic Note: The base (Et₃N) is critical to neutralize the HCl generated, driving the reaction forward and preventing acid-catalyzed side reactions.
- Workup & Purification:
 - Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.
 - Dry over MgSO₄ and concentrate.
 - Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).



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Figure 2: The Acyl Chloride synthesis route, selected to overcome the steric hindrance of the ortho-methyl group.

Part 3: Analytical Fingerprinting (Self-Validating Systems)

To satisfy the "Trustworthiness" requirement, synthesis must be validated by spectral data. The following diagnostic signals confirm the structure and purity.

1. Proton NMR (^1H NMR, 400 MHz, CDCl_3)

The NMR spectrum provides a distinct "fingerprint."

Moiety	Shift (δ ppm)	Multiplicity	Integration	Diagnostic Value
Ar-CH ₃	2.60	Singlet	3H	Key Identifier. Deshielded by ortho-carbonyl. Distinguishes from meta/para isomers (typically ~2.4 ppm).
Benzyl-CH ₂	5.35	Singlet	2H	Confirms the benzyl ester linkage.
Aromatic (Acid)	7.8 - 8.0	Doublet/Multiplet	1H	The proton ortho to the carbonyl is significantly deshielded.
Aromatic (Rest)	7.2 - 7.5	Multiplet	8H	Overlapping benzyl and benzoate protons.

2. Infrared Spectroscopy (FT-IR)

- C=O Stretch: $\sim 1720\text{ cm}^{-1}$ (Strong). Typical of conjugated esters.
- C-O Stretch: $\sim 1260\text{ cm}^{-1}$ (Strong).
- Absence of OH: Lack of broad peak at $3000\text{-}3500\text{ cm}^{-1}$ confirms full conversion of the alcohol/acid.

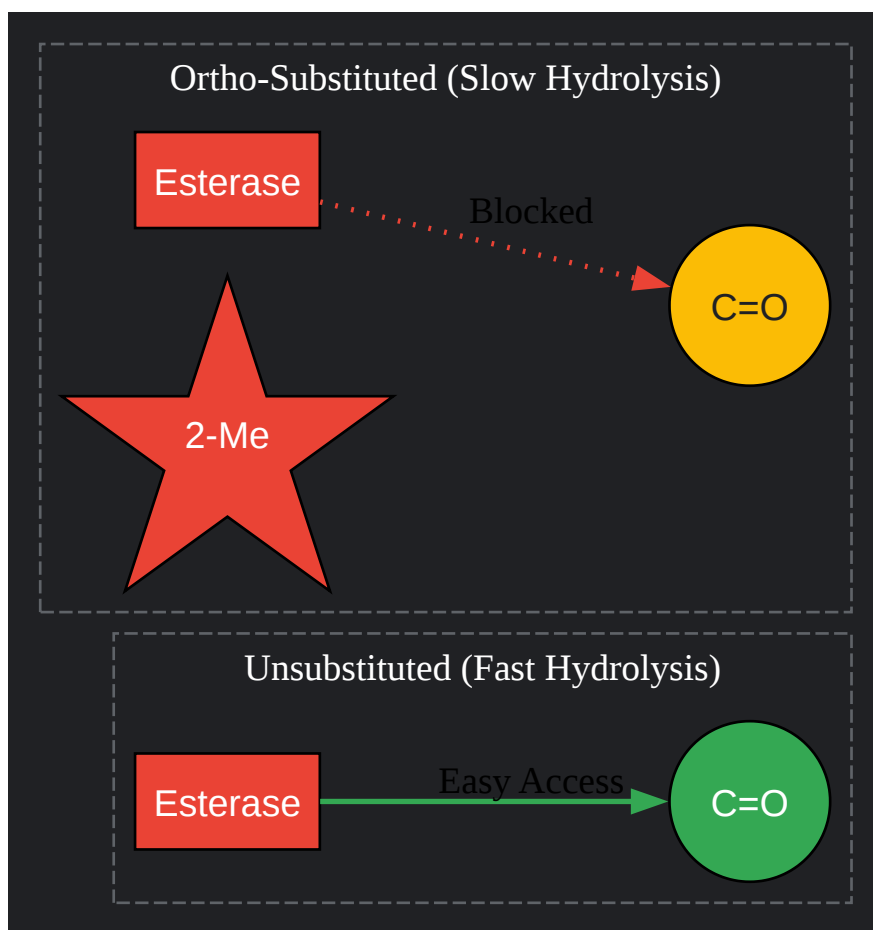
Part 4: Drug Development Context & The "Ortho Effect"

For pharmaceutical scientists, this molecule is more than a chemical intermediate; it is a case study in steric control of metabolic stability.

Metabolic Stability & Prodrug Design

Esters are often used as prodrugs to improve lipophilicity (LogP ~4.2 for this molecule) and membrane permeability. However, they must be hydrolyzed by plasma esterases to release the active acid.

- The Ortho Effect: The methyl group at the 2-position creates a "steric shield" around the carbonyl carbon.
- Consequence: This molecule hydrolyzes significantly slower than Benzyl benzoate or Benzyl 4-methylbenzoate.
- Application: If a drug candidate requires a longer half-life () in plasma before releasing the active moiety, introducing an ortho-substituent (like the methyl group here) is a validated strategy to modulate PK/PD profiles [1][2].



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Figure 3: Conceptual visualization of the "Ortho Effect." The 2-Methyl group (Red Star) sterically hinders the approach of the esterase enzyme to the carbonyl, increasing metabolic stability.

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